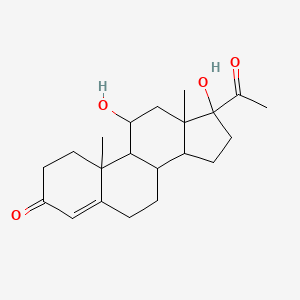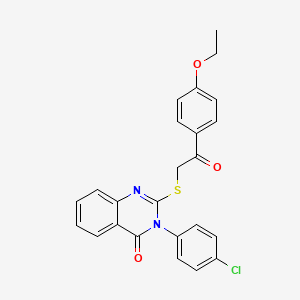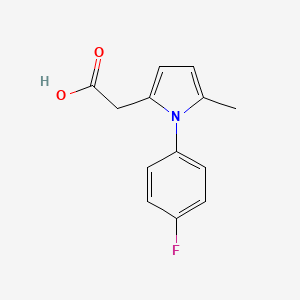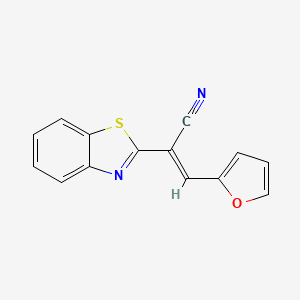![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid is an organic compound that features a chloro and methoxy substituent on a phenyl ring, attached to a butanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with malonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzyl chloride reacts with the malonic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[(2-Hydroxy-5-methoxyphenyl)methyl]butanedioic acid.
Reduction: Formation of 2-[(2-Methoxyphenyl)methyl]butanedioic acid.
Substitution: Formation of 2-[(2-Amino-5-methoxyphenyl)methyl]butanedioic acid or 2-[(2-Thio-5-methoxyphenyl)methyl]butanedioic acid.
科学的研究の応用
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The butanedioic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[(2-Chloro-5-methoxyphenyl)methyl]propanoic acid
- 2-[(2-Chloro-5-methoxyphenyl)methyl]pentanedioic acid
- 2-[(2-Chloro-5-methoxyphenyl)methyl]hexanedioic acid
Uniqueness
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid is unique due to its specific combination of chloro and methoxy substituents on the phenyl ring and the butanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 1469-64-3 | |
分子式 |
C12H13ClO5 |
分子量 |
272.68 g/mol |
IUPAC名 |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)


![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)




![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)
![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
